![molecular formula C9H10BrNO3 B5624132 4-(5-bromo-2-furoyl)morpholine CAS No. 57785-37-2](/img/structure/B5624132.png)
4-(5-bromo-2-furoyl)morpholine
Overview
Description
4-(5-Bromo-2-furoyl)morpholine is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of morpholine, where the morpholine ring is substituted with a 5-bromo-2-furoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-2-furoyl)morpholine typically involves the reaction of morpholine with 5-bromo-2-furoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-furoyl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the furoyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and other substituted derivatives.
Oxidation: Products include furan-2,5-dione derivatives.
Reduction: Products include 4-(5-bromo-2-furyl)morpholine-2-ol derivatives.
Scientific Research Applications
4-(5-Bromo-2-furoyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-furoyl)morpholine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The furoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-furoyl)piperidine
- 4-(5-Bromo-2-furoyl)pyrrolidine
- 4-(5-Bromo-2-furoyl)thiomorpholine
Uniqueness
4-(5-Bromo-2-furoyl)morpholine is unique due to the presence of both the morpholine ring and the 5-bromo-2-furoyl group. This combination imparts specific chemical properties, such as increased solubility and reactivity, making it a versatile compound for various applications.
Biological Activity
4-(5-bromo-2-furoyl)morpholine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, categorized under morpholine derivatives, possesses a unique structure that may contribute to various pharmacological effects. Its molecular formula is CHBrNO, and it has a molecular weight of 256.1 g/mol.
Chemical Structure
The structural composition of this compound includes:
- A morpholine ring, which is a six-membered ring containing one nitrogen atom.
- A furoyl moiety, which is derived from furan and contributes to the compound's reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent. For instance, it has shown significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Properties : Preliminary investigations have indicated that this compound may induce apoptosis in cancer cell lines. Molecular docking studies suggest that it interacts with key proteins involved in cancer progression, potentially inhibiting their activity .
- Antioxidant Activity : The compound has also been evaluated for its ability to scavenge free radicals, indicating potential protective effects against oxidative stress-related diseases .
The biological activity of this compound can be attributed to its interaction with various biological macromolecules. Molecular docking studies have revealed that it may bind to specific enzyme active sites, altering their function and leading to therapeutic effects. For example, its binding affinity to targets involved in cell signaling pathways could explain its anticancer effects.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various morpholine derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead candidate for developing new antibiotics.
- Cytotoxic Effects on Cancer Cells : Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HT-1080). Results indicated that treatment with varying concentrations led to increased apoptosis rates, suggesting a dose-dependent response that warrants further investigation into its mechanism of action .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-morpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)9(12)11-3-5-13-6-4-11/h1-2H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZPCIJOKKPJBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352583 | |
Record name | (5-bromo-2-furyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57785-37-2, 58272-45-0 | |
Record name | (5-Bromo-2-furanyl)-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57785-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-bromo-2-furyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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